delta-Valerobetaine

Catalog No.
S649149
CAS No.
6778-33-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Valerobetaine

CAS Number

6778-33-2

Product Name

delta-Valerobetaine

IUPAC Name

5-(trimethylazaniumyl)pentanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3

InChI Key

CDLVFVFTRQPQFU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCC(=O)[O-]

Canonical SMILES

C[N+](C)(C)CCCCC(=O)[O-]

Microbial Metabolite and Diet Dependence:

  • Delta-Valerobetaine is a metabolite produced by the gut microbiome, the community of microorganisms residing in our intestines.
  • Studies have shown that its levels are influenced by diet, with higher levels observed in individuals with obesity and those consuming specific diets.

Potential Role in Obesity:

  • Research suggests that delta-valerobetaine might act as a diet-dependent obesogen, a molecule that promotes weight gain.
  • Studies in mice have shown that VB treatment, combined with a high-fat diet, leads to increased weight gain and adipose tissue mass compared to controls.

Impact on Mitochondrial Function and Metabolism:

  • Delta-Valerobetaine is thought to influence mitochondrial function, which plays a crucial role in energy metabolism.
  • Research suggests that VB might decrease carnitine levels and inhibit fatty acid oxidation in mitochondria, potentially contributing to weight gain.

Delta-Valerobetaine, a microbiome-derived metabolite, is identified by its chemical formula C₈H₁₈N₁O₂ and a molecular weight of 158.24 g/mol. It is produced in the gut primarily by various bacterial species, including Salmonella typhimurium, Bifidobacterium longum, and certain lactobacilli . This compound is notable for its role as a precursor to trimethylamine N-oxide, which has been linked to cardiovascular diseases . Delta-Valerobetaine has gained attention due to its association with obesity and metabolic disorders, particularly as it tends to accumulate in individuals with higher visceral fat mass .

Delta-Valerobetaine participates in several biochemical pathways, primarily involving fatty acid metabolism. It inhibits mitochondrial fatty acid oxidation by decreasing the availability of carnitine, which is essential for transporting long-chain fatty acids into mitochondria for β-oxidation. This inhibition can lead to increased adipose tissue accumulation and exacerbate conditions like hepatic steatosis when consumed alongside a high-fat diet . The compound's metabolic pathway also includes its conversion to trimethylamine, which is subsequently oxidized to trimethylamine N-oxide in the liver .

Delta-Valerobetaine exhibits significant biological activity as a diet-dependent obesogen. Research indicates that it is linked to increased body weight and adipose tissue mass in both conventional and germ-free mice when subjected to a western diet . In vitro studies have demonstrated that delta-valerobetaine decreases mitochondrial oxygen consumption rates in human liver cells (HepG2), particularly under conditions mimicking fasting, suggesting its role in modulating energy metabolism . Furthermore, its presence in the gut microbiome correlates with alterations in energy satiety hormones, potentially influencing appetite regulation .

The synthesis of delta-valerobetaine can be achieved through the reaction of trimethylamine with 5-bromovaleric acid. Specifically, this involves stirring one molar equivalent of trimethylamine in 20% ethanol with 5-bromovaleric acid under vacuum conditions for 24 hours at room temperature. The resulting product is purified through recrystallization using cold isopropanol and acetonitrile .

Delta-Valerobetaine has potential applications in research focused on obesity and metabolic disorders due to its role as a microbiome-derived metabolite. It serves as a molecular target for understanding the interactions between diet, gut microbiota, and host metabolism. Additionally, delta-valerobetaine's relationship with trimethylamine N-oxide positions it as a compound of interest in cardiovascular disease research .

Studies have shown that delta-valerobetaine interacts significantly with mitochondrial metabolism. Its administration leads to decreased levels of carnitine within cells, thereby impairing the transport of fatty acids into mitochondria for oxidation . Furthermore, its effects on lipid metabolism have been characterized through various experimental models, highlighting its influence on gene expression related to mitochondrial function and lipid transport under different dietary conditions .

Several compounds share structural or functional similarities with delta-valerobetaine. Below are some notable examples:

Compound NameChemical StructureKey Characteristics
Trimethylamine N-oxideC₃H₁₂N₁OOxidized form of trimethylamine; linked to cardiovascular risks.
Gamma-butyrobetaineC₄H₉N₁O₂Another microbiome-derived metabolite; involved in carnitine metabolism.
BetaineC₅H₁₁N₁O₂A naturally occurring compound; involved in methylation processes.
5-Aminovaleric acidC₅H₉NRelated to energy metabolism; linked to gut microbiota.

Delta-valerobetaine's uniqueness lies in its specific role as a diet-dependent obesogen that directly influences mitochondrial fatty acid oxidation and energy metabolism through its interaction with carnitine levels and gut microbiota dynamics . Unlike other betaines or related compounds, it has a distinct impact on obesity-related metabolic pathways and provides insights into the interplay between diet and microbial metabolites in health and disease contexts.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

UNII

725A8L267W

Dates

Modify: 2023-08-15

Explore Compound Types